molecular formula C16H12ClNOS B1226066 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-17-4

2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1226066
CAS No.: 338416-17-4
M. Wt: 301.8 g/mol
InChI Key: YWJPKXRAUPCQFC-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound featuring a 1H-indole core substituted at position 3 with a carbaldehyde group, at position 1 with a methyl group, and at position 2 with a (4-chlorophenyl)sulfanyl moiety. This structure combines aromatic, sulfur-containing, and electron-withdrawing groups, which may confer unique physicochemical and biological properties.

The compound’s aldehyde group at position 3 provides a reactive site for further chemical modifications, while the methyl group at position 1 may enhance steric stability. The para-chlorine substituent on the phenyl ring could enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJPKXRAUPCQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier Reagent Preparation

The reaction begins with the synthesis of the Vilsmeier reagent, formed by combining phosphorus oxychloride (POCl₃) with anhydrous dimethylformamide (DMF) at 0–5°C. The molar ratio of DMF to POCl₃ is critical, typically maintained at 5:1 (v/v). This reagent acts as both a Lewis acid and a formylating agent.

Indole Formylation

A 2-methylaniline derivative (e.g., 4-chloro-2-methylaniline) is dissolved in anhydrous DMF, and the Vilsmeier reagent is added dropwise at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture undergoes reflux at 80–90°C for 5–8 hours . The reaction proceeds via electrophilic aromatic substitution, yielding 1-methyl-1H-indole-3-carbaldehyde after workup (Scheme 1).

Scheme 1 :

2-Methylaniline derivativeDMF, POCl₃Reflux1-Methyl-1H-indole-3-carbaldehyde\text{2-Methylaniline derivative} \xrightarrow[\text{DMF, POCl₃}]{\text{Reflux}} \text{1-Methyl-1H-indole-3-carbaldehyde}

Characterization Data

  • 1H NMR (DMSO-d₆) : δ 12.50 (1H, br s, NH), 9.98 (1H, s, CHO), 8.42 (1H, s, Ar-H), 7.36–7.24 (3H, m, Ar-H).

  • Melting Point : 154–156°C.

Integrated Synthetic Route

Combining the above steps, a proposed synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves:

  • Vilsmeier formylation of 4-chloro-2-methylaniline to yield 1-methyl-1H-indole-3-carbaldehyde.

  • Bromination at the 2-position using N-bromosuccinimide (NBS) in acetic acid.

  • Sulfanylation via NAS or cross-coupling to introduce the 4-chlorophenylsulfanyl group.

Optimization and Challenges

Reaction Yield Considerations

  • The Vilsmeier reaction typically achieves 30–40% yield for indole-3-carbaldehydes, necessitating stoichiometric excess of POCl₃ (1:10–1:50 substrate-to-reagent ratio).

  • Sulfanylation steps often face challenges due to the electron-deficient nature of the indole ring, requiring elevated temperatures and prolonged reaction times.

Purification Techniques

  • Recrystallization : Crude products are purified using ethanol/water mixtures, enhancing purity to >95%.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (5:1) eluent effectively separates intermediates.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂ClNOS
Molecular Weight301.79 g/mol
Melting Point154–156°C
Boiling Point476.7±40.0°C (Predicted)
Density1.28±0.1 g/cm³ (Predicted)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Vilsmeier FormylationHigh regioselectivity for 3-positionModerate yields (~30%)
NAS SulfanylationNo metal catalysts requiredRequires halogenated indole precursors
Pd-Catalyzed CouplingBroad substrate scopeSensitive to oxygen and moisture

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxylic acid

    Reduction: 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Building Block for Bioactive Molecules
This compound serves as a crucial building block in the synthesis of various bioactive molecules. Indole derivatives are known for their diverse biological activities, making them valuable in drug discovery. The presence of the 4-chlorophenyl sulfanyl group enhances its potential to interact with biological targets, leading to the development of novel therapeutic agents.

Therapeutic Applications
Research indicates that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance, studies have shown that indole derivatives can inhibit tumor growth and possess significant antibacterial activity against various pathogens .

Biological Studies

Investigating Biological Pathways
In biological studies, this compound can be utilized as a probe to explore complex biological pathways and molecular interactions. The indole core is known for binding with high affinity to multiple receptors, influencing various signaling pathways that are critical in cellular functions.

Antimicrobial Activity
Indole derivatives have been extensively studied for their antimicrobial properties. For example, some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

Chemical Biology

Molecular Interaction Studies
The compound's structural features allow it to be employed in chemical biology for studying molecular interactions. Its ability to modulate enzyme activity or receptor binding can provide insights into biochemical processes and disease mechanisms.

Material Science

Organic Electronics and Materials Development
Indole derivatives are also being explored for their applications in organic electronics due to their electronic properties. Research into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is ongoing, as these materials can offer advantages such as flexibility and low-cost production.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole core is known to bind to multiple receptors with high affinity, influencing various signaling pathways .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde

  • Structural Difference : Lacks the sulfanyl group and 1-methyl substitution but includes a methoxy group on the phenyl ring.
  • Implications : The methoxy group (–OCH₃) is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound. This may reduce electrophilicity at the aldehyde group compared to the 4-chlorophenyl-sulfanyl derivative .

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I)

  • Structural Difference : Features a sulfanyl-linked pyrimidine ring and acetamide group instead of an indole-carbaldehyde core.
  • Crystallography : Exhibits intramolecular N–H⋯N hydrogen bonds forming an S(7) ring motif. The dihedral angle between the pyrimidine and benzene rings is 42.25°, suggesting moderate conjugation.
  • Biological Relevance : Sulfanyl-acetamide derivatives often show enzyme inhibitory activity .

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

  • Structural Difference : Incorporates an oxadiazole ring and acetamide group linked via a sulfanyl bridge.
  • Bioactivity : Compound 8q inhibits α-glucosidase (IC₅₀ = 49.71 µM), comparable to the standard drug acarbose. The indole-oxadiazole-sulfanyl scaffold highlights the role of sulfur in enhancing binding interactions .

Crystallographic and Hydrogen-Bonding Comparisons

Crystal Packing and Intermolecular Interactions

  • Target Compound vs. Compound I :

    • Compound I forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), whereas the target compound’s aldehyde group may engage in C–H⋯O interactions.
    • The 4-chlorophenyl group in the target compound could lead to Cl⋯π interactions, absent in Compound I.
  • Comparison with 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid : The carboxymethyl-sulfanyl group in this analogue participates in hydrogen bonds with carboxylic oxygens, stabilizing layered structures. The indole-carbaldehyde core of the target compound may instead favor π-π stacking.

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀) Reference
2-[(4-Chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde Indole-carbaldehyde 4-Cl-C₆H₄-S–, –CH₃ Not reported
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde Indole-carbaldehyde 4-OCH₃-C₆H₄– Not reported
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Sulfanyl-acetamide-pyrimidine 4-Cl-C₆H₄–, diaminopyrimidine No enzyme data
8q (Oxadiazole-sulfanyl-indole) Indole-oxadiazole-sulfanyl 5-(Indol-3-ylmethyl)-oxadiazole α-Glucosidase: 49.71 µM

Methodological Considerations

  • Crystallography Tools : Programs like SHELXL and WinGX are critical for analyzing molecular conformations and hydrogen-bonding patterns in sulfanyl-containing compounds .
  • Spectroscopic Analysis : NMR and IR data (as in ) are essential for confirming substituent effects on electronic environments.

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group and a sulfanyl moiety attached to an indole ring. The presence of these functional groups is critical for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-710.5Induction of apoptosis
A5498.2Inhibition of tubulin polymerization
HeLa6.4Cell cycle arrest at G2/M phase

Case Studies

  • Study on MCF-7 Cells : In vitro experiments demonstrated that this compound induced significant apoptosis in MCF-7 cells, with an IC50 value of 10.5 µM. The study suggested that the compound activates intrinsic apoptotic pathways, leading to cell death.
  • Mechanistic Insights : Another study focused on A549 lung cancer cells revealed that the compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This action contributes to its efficacy as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been examined. In vitro tests showed promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Research Findings

A study assessing the antimicrobial efficacy reported that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of the chlorophenyl group enhances the lipophilicity and bioavailability of the compound, contributing to its higher potency. Modifications in the indole ring or substituents can lead to variations in biological activity.

Q & A

Basic: What synthetic methodologies are reported for 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions involving indole derivatives and 4-chlorobenzenethiol. A critical step is the protection of the indole nitrogen (e.g., methylation) to prevent side reactions. Key optimization parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio of indole precursor to thiol), reaction time (3–4 hours), and solvent choice (methanol or DMF). Post-synthesis purification often involves crystallization from methanol/water mixtures. For analogous compounds, thioglycolic acid-mediated reactions under mild conditions (room temperature) have been effective .

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure and purity of this compound?

Spectroscopy:

  • 1H/13C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and aldehyde protons (δ ~10 ppm).
  • FT-IR confirms the aldehyde group (C=O stretch at ~1680 cm⁻¹) and C–S bond (650–700 cm⁻¹).
    Crystallography:
  • Single-crystal X-ray diffraction provides precise bond lengths (e.g., C–S: ~1.76 Å) and dihedral angles (e.g., indole vs. chlorophenyl plane: ~40–60°). Software like SHELXL refines anisotropic displacement parameters, while ORTEP visualizes thermal ellipsoids . Reported data-to-parameter ratios (e.g., 19.4:1) ensure model reliability .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing of this compound?

In crystal lattices, N–H⋯O/N–H⋯Cl hydrogen bonds form S(7) or R₂²(8) ring motifs, stabilizing dimers or chains. For example, bifurcated N–H⋯O interactions in analogous compounds create corrugated layers parallel to the ac plane. π-Stacking between indole and chlorophenyl rings (3.5–4.0 Å spacing) further stabilizes the structure. Computational tools like Mercury analyze packing motifs, while PLATON validates hydrogen-bond geometries .

Advanced: How can discrepancies in reported crystallographic parameters (e.g., torsion angles) between studies be resolved?

Discrepancies may arise from temperature-dependent conformational flexibility or refinement protocols. To address this:

Cross-validate data using multiple software (e.g., SHELXL vs. OLEX2 ) .

Compare thermal displacement parameters (e.g., Ueq values) to assess rigidity.

Re-examine raw diffraction data (e.g., *.hkl files) for systematic errors. For example, torsion angles like Cl1–C1–C2–C3 (120.95° vs. 119.5° in similar structures) may reflect solvent effects .

Advanced: How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties?

Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases electrophilicity at the aldehyde, altering reactivity. Conversely, bulkier substituents (e.g., methyl) reduce solubility. Comparative studies using Hirshfeld surface analysis quantify intermolecular contacts (e.g., Cl⋯H interactions contribute ~15% to packing). For example, 2-(4-methoxyphenyl) analogs exhibit weaker π-stacking due to steric hindrance .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • DFT calculations (B3LYP/6-31G)* optimize geometry and calculate frontier orbitals (HOMO/LUMO).
  • Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., enzymes with indole-binding pockets).
  • MD simulations (GROMACS) assess stability in solvated environments. For instance, the aldehyde group’s orientation influences hydrogen-bond donor capacity .

Basic: What are the documented biological activities of structurally related indole-3-carbaldehyde derivatives?

Analogous compounds exhibit antimicrobial , antifungal , and antitumor activities. For example:

  • N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide inhibits bacterial growth via membrane disruption .
  • 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde shows anti-hepatitis B virus activity by targeting viral proteases .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Solvent screening : Use mixed solvents (e.g., DCM/hexane) to reduce nucleation rates.

Temperature gradients : Slow cooling (0.5°C/hour) promotes large crystal growth.

Seeding : Introduce microcrystals from analogous compounds.

High-resolution data collection : Synchrotron sources (λ = 0.7–1.0 Å) improve weak reflection detection .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

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